molecular formula C5H5NO B1316763 3-Oxocyclobutanecarbonitrile CAS No. 20249-16-5

3-Oxocyclobutanecarbonitrile

Cat. No.: B1316763
CAS No.: 20249-16-5
M. Wt: 95.1 g/mol
InChI Key: MSAGLWTVMUDVDT-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarbonitrile: is an organic compound with the molecular formula C5H5NO It is a heterocyclic compound that contains a four-membered cyclobutane ring with a ketone and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclobutanone to 3-Oxocyclobutanecarbonitrile:

      Starting Material: Cyclobutanone

      Reagents: Sodium cyanide (NaCN), sulfuric acid (H2SO4)

      Conditions: The reaction is typically carried out under acidic conditions to facilitate the formation of the nitrile group.

      Reaction: Cyclobutanone reacts with sodium cyanide in the presence of sulfuric acid to form this compound.

  • 3-Benzal Cyclobutanol to this compound:

Industrial Production Methods: The industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Oxidation reactions are usually carried out under basic or neutral conditions.

      Products: Oxidation of 3-Oxocyclobutanecarbonitrile can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Reduction reactions are typically performed under anhydrous conditions.

      Products: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can yield alcohols.

  • Substitution:

      Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

      Conditions: Substitution reactions can be carried out under various conditions depending on the desired product.

      Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Oxocyclobutanecarbonitrile is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand the inhibition mechanisms of various enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: Due to its unique structure, this compound is explored as a potential lead compound in the development of new therapeutic agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Oxocyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ketone group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    Cyclobutanone: Similar structure but lacks the nitrile group.

    3-Hydroxycyclobutanecarbonitrile: Contains a hydroxyl group instead of a ketone group.

    3-Cyanocyclobutanone: Similar structure but with different functional groups.

Uniqueness:

    Functional Groups: The presence of both a ketone and a nitrile group in 3-Oxocyclobutanecarbonitrile makes it unique compared to its analogs.

    Reactivity: The combination of these functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGLWTVMUDVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517634
Record name 3-Oxocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20249-16-5
Record name 3-Oxocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclobutane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Oxocyclobutanecarbonitrile was prepared according to Elend, D.; Fengas, D.; Fray, J. M. Synthetic Communications, 2005, 35, 657. To a solution of 3-oxocyclobutanecarbonitrile (600 mg, 6.31 mmol) in MeOH (25 mL) at 0° C. was slowly added sodium borohydride (263 mg, 6.94 mmol). The reaction mixture was stirred at 0° C. for 1 h then quenched with water and brine and extracted with EtOAc (3×). The combined organics were dried over MgSO4 and concentrated to afford 500 mg (82%) of cis-3-hydroxy-cyclobutanecarbonitrile as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 4.26 (quin, J=7.5 Hz, 1H), 2.70-2.82 (m, 2H), 2.50-2.66 (m, 1H), 2.26-2.41 (m, 2H), 2.09 (br. s., 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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